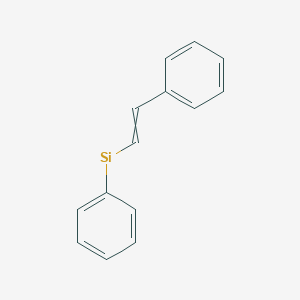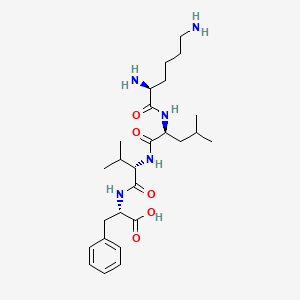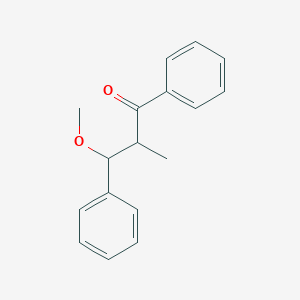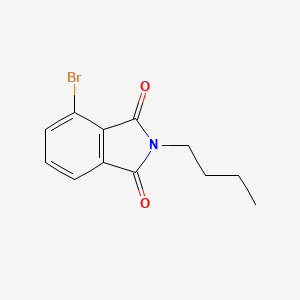
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a fused ring system containing nitrogen. The presence of a bromine atom and a butyl group in this compound introduces unique chemical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 2-butyl-1H-isoindole-1,3(2H)-dione
Starting Material: 2-butyl-1H-isoindole-1,3(2H)-dione
Reagent: Bromine (Br₂)
Solvent: Acetic acid or chloroform
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom.
-
Cyclization Reaction
Starting Material: 4-bromo-2-butyl-benzamide
Reagent: Phosphorus oxychloride (POCl₃)
Conditions: Heating under reflux conditions to promote cyclization and formation of the isoindole ring.
Industrial Production Methods
Industrial production of 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance efficiency and yield.
化学反応の分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.
Reduction: Reduction reactions can modify the isoindole ring or the butyl side chain.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Delivery: Used in the design of drug delivery systems due to its ability to interact with biological membranes.
Industry
Polymer Chemistry: Employed in the synthesis of polymers with unique electronic properties.
Material Science: Used in the development of advanced materials with specific optical and electronic characteristics.
作用機序
The mechanism by which 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the butyl group can influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Chloro-2-butyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.
2-Butyl-1H-isoindole-1,3(2H)-dione: Lacks the halogen substitution, affecting its reactivity and applications.
4-Bromo-2-methyl-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of a butyl group, influencing its physical and chemical properties.
Uniqueness
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a bromine atom and a butyl group, which confer distinct reactivity and potential applications. The combination of these substituents can enhance its utility in various fields, from synthetic chemistry to biological research.
特性
CAS番号 |
139572-70-6 |
|---|---|
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC名 |
4-bromo-2-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7H2,1H3 |
InChIキー |
HOWRJUPNTLXTQE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



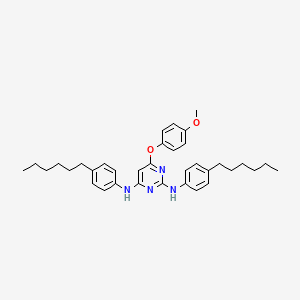
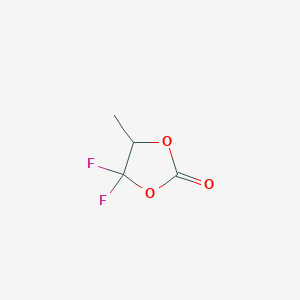

![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
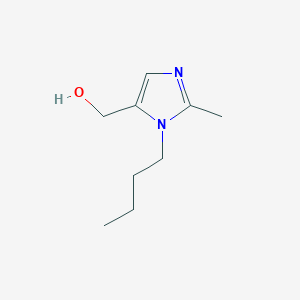
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
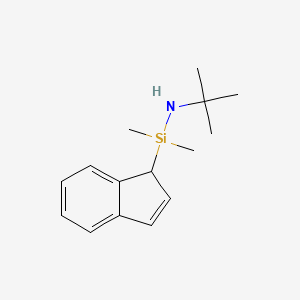
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)

